molecular formula C6H5Na3O7 B12320387 Ds(+)-threo-Isocitric acid . trisodiuM salt

Ds(+)-threo-Isocitric acid . trisodiuM salt

Cat. No.: B12320387
M. Wt: 258.07 g/mol
InChI Key: HWMVXEKEEAIYGB-OFBPEYICSA-K
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Description

Ds(+)-threo-Isocitric acid . trisodiuM salt: is a trisodium salt of isocitric acid, a compound that plays a significant role in the citric acid cycle (Krebs cycle). This compound is known for its anticoagulant properties and its ability to maintain platelet functionality . It acts as a buffer for calcium ion activity within the physiological range of approximately 1mM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ds(+)-threo-Isocitric acid . trisodiuM salt involves the synthesis of isocitric acid followed by its conversion to the trisodium salt form. The synthetic route typically includes the following steps:

    Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the oxidation of citric acid using specific oxidizing agents under controlled conditions.

    Conversion to Trisodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Fermentation: Microbial fermentation of specific substrates to produce isocitric acid.

    Purification: The isocitric acid is purified through crystallization or other separation techniques.

    Neutralization: The purified isocitric acid is neutralized with sodium hydroxide to form the trisodium salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.

    Reduction: It can be reduced to form isocitrate.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.

Major Products:

    Oxidation Products: Oxalosuccinic acid.

    Reduction Products: Isocitrate.

    Substitution Products: Various substituted isocitrate derivatives.

Comparison with Similar Compounds

Uniqueness: Ds(+)-threo-Isocitric acid . trisodiuM salt is unique due to its specific stereochemistry and its role in the citric acid cycle. Its anticoagulant properties and ability to maintain platelet functionality set it apart from other similar compounds .

Properties

Molecular Formula

C6H5Na3O7

Molecular Weight

258.07 g/mol

IUPAC Name

trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1

InChI Key

HWMVXEKEEAIYGB-OFBPEYICSA-K

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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